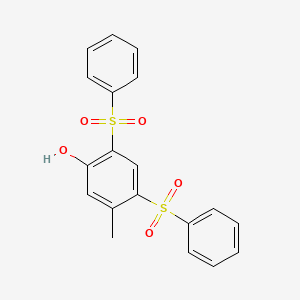
Phenol, 5-methyl-2,4-bis(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenol group substituted with a methyl group and two phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- typically involves the sulfonation of a methyl-substituted phenol. One common method is the reaction of 5-methyl-2,4-dihydroxybenzene with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity Phenol, 5-methyl-2,4-bis(phenylsulfonyl)-.
Chemical Reactions Analysis
Types of Reactions
Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The phenylsulfonyl groups can be reduced to thiophenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of thiophenol derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The phenylsulfonyl groups can interact with cellular membranes and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,4-bis(phenylsulfonyl)
- Phenol, 2,4-bis(1-phenylethyl)
- Phenol, 2,4-bis(1,1-dimethylethyl)
Uniqueness
Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and interactions compared to other similar compounds
Properties
CAS No. |
177325-64-3 |
|---|---|
Molecular Formula |
C19H16O5S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2,4-bis(benzenesulfonyl)-5-methylphenol |
InChI |
InChI=1S/C19H16O5S2/c1-14-12-17(20)19(26(23,24)16-10-6-3-7-11-16)13-18(14)25(21,22)15-8-4-2-5-9-15/h2-13,20H,1H3 |
InChI Key |
GWOXYMWRPLOQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















